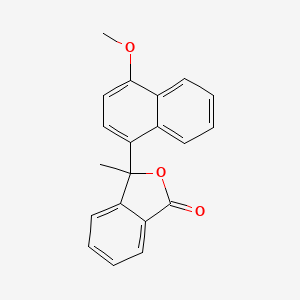
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a benzofuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-1-naphthaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Methoxy-2-naphthyl)propionic acid
- 4-(Acyloxy)-1-naphthyl (meth)acrylate
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-1-naphthyl)-3-methyl-2-benzofuran-1(3H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran moiety, combined with the methoxy-naphthyl group, provides a versatile scaffold for various applications.
Eigenschaften
CAS-Nummer |
56282-17-8 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-(4-methoxynaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H16O3/c1-20(16-10-6-5-9-15(16)19(21)23-20)17-11-12-18(22-2)14-8-4-3-7-13(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
RHJORMNNSJVMRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


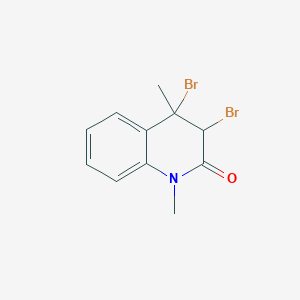
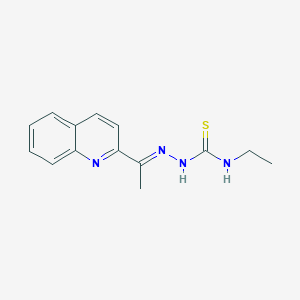
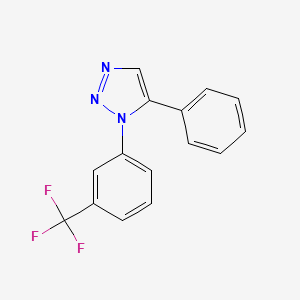
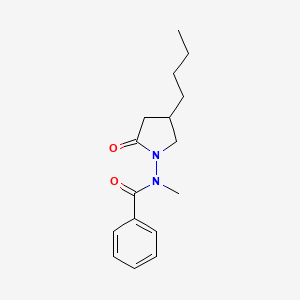
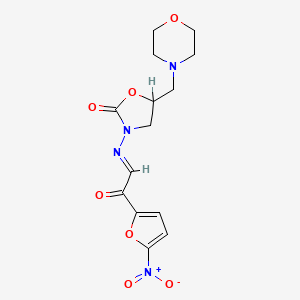
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
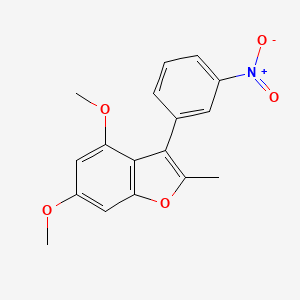

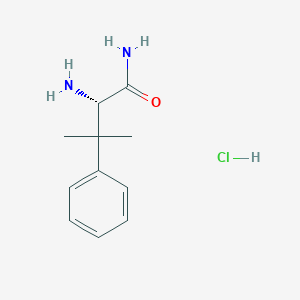
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

